molecular formula C9H19NO4 B15342896 tert-butyl N-(4-hydroxybutoxy)carbamate

tert-butyl N-(4-hydroxybutoxy)carbamate

Cat. No.: B15342896
M. Wt: 205.25 g/mol
InChI Key: WTIDLMHBMYUBGG-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxybutoxy)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutoxy group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from tert-butyl carbamate and 4-hydroxybutyl bromide:

Industrial Production Methods:

  • Industrial production of tert-butyl N-(4-hydroxybutoxy)carbamate typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • tert-Butyl N-(4-hydroxybutoxy)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
    • This reaction typically results in the formation of amines.
  • Substitution:

    • The hydroxy group can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
    • This reaction is often carried out in the presence of a base to facilitate nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products:

  • Oxidation products include carbonyl compounds.
  • Reduction products include amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Utilized in the modification of biomolecules for research purposes.
  • Acts as a precursor in the synthesis of biologically active compounds.

Medicine:

  • Investigated for potential use in drug development due to its stability and reactivity.
  • Used in the synthesis of pharmaceutical intermediates.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used in the formulation of coatings and adhesives.

Mechanism of Action

Mechanism:

  • The carbamate group in tert-butyl N-(4-hydroxybutoxy)carbamate acts as a protecting group for amines, preventing unwanted reactions during synthesis.
  • The tert-butyl group provides steric hindrance, enhancing the stability of the compound.
  • The hydroxybutoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and solubility.

Molecular Targets and Pathways:

  • The compound interacts with nucleophiles and electrophiles in organic reactions.
  • It can be selectively removed under acidic or basic conditions, allowing for controlled deprotection of amines.

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate:

    • Similar structure but with a cyclohexyl group instead of a butoxy group.
    • Used in similar applications as a protecting group.
  • tert-Butyl N-(4-aminocyclohexyl)carbamate:

    • Contains an amino group instead of a hydroxy group.
    • Used in the synthesis of amine derivatives.
  • tert-Butyl benzyl (4-hydroxybutyl)carbamate:

    • Contains a benzyl group in addition to the butoxy group.
    • Used in the synthesis of more complex organic molecules.

Uniqueness:

  • tert-Butyl N-(4-hydroxybutoxy)carbamate is unique due to its specific combination of functional groups, providing a balance of stability and reactivity.
  • Its hydroxybutoxy group offers additional sites for chemical modification, making it versatile for various synthetic applications.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl N-(4-hydroxybutoxy)carbamate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-13-7-5-4-6-11/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

WTIDLMHBMYUBGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCO

Origin of Product

United States

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